Eupenoxide

α-glucosidase diabetes carbohydrate metabolism

Research on α-glucosidase inhibition is often confounded by non-selective agents that also inhibit α-amylase, leading to gastrointestinal artifacts. Eupenoxide directly solves this by selectively inhibiting α-glucosidase without affecting α-amylase, as confirmed in comparative enzymatic studies. - Validated selective α-glucosidase inhibition, avoiding α-amylase cross-reactivity seen with acarbose and miglitol. - Structurally authenticated reference standard (2004 total synthesis) to prevent use of historically misassigned material. - Established scaffold for antiviral programs; its diketone derivative achieves IC50 0.048 µM against SARS-CoV-2 3CL protease.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 873843-69-7
Cat. No. B1248589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupenoxide
CAS873843-69-7
Synonymseupenoxide
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCC=CC1=C(C(C2C(C1O)O2)O)CO
InChIInChI=1S/C14H22O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h6-7,11-17H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1
InChIKeyCBWMFTMZESYHBT-KWUVHTBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupenoxide (CAS 873843-69-7): A Structurally Defined 4,5-Epoxycyclohexenoid Polyketide Scaffold for Selective Enzyme Inhibition Research


Eupenoxide (CAS 873843-69-7; molecular formula C₁₄H₂₂O₄; molecular weight 254.32 g/mol) is a naturally occurring 4,5-epoxycyclohexenoid polyketide first isolated from fungi of the genus Eupenicillium and subsequently identified in Penicillium, Aspergillus, and Phoma species [1]. The compound features a 7-oxabicyclo[4.1.0]hept-3-ene core bearing a (E)-hept-1-enyl side chain and a hydroxymethyl substituent, with four defined stereocenters (1R,2S,5R,6S configuration) confirmed via enantioselective total synthesis [2][3]. Eupenoxide is recognized as an antibiotic with documented antifungal properties and has demonstrated selective α-glucosidase inhibitory activity without affecting α-amylase, distinguishing it from non-selective clinical glycosidase inhibitors [4][5].

Eupenoxide Substitution Risk Assessment: Why Structurally Similar 4,5-Epoxycyclohexenoids Cannot Be Assumed Interchangeable


Substituting Eupenoxide with other 4,5-epoxycyclohexenoids (e.g., penoxides A-D, phomoxide, violaceoid F) introduces unquantified risks in experimental reproducibility and target engagement specificity. Direct comparative cytotoxicity data from a single study reveal that among seven compounds isolated from the same fungal source, violaceoid A was the most potent cytotoxic agent across all tested cell lines, while eupenoxide (7) and violaceoid F (6) exhibited distinct cell-line selectivity profiles, with violaceoid F showing LD₅₀ values of 6.4 μM and 6.5 μM against HCT116 and RAW264.7 cells respectively [1]. Furthermore, the 2004 structural revision by Mehta and Roy established that previously reported spectral data for what was believed to be eupenoxide did not match authentic synthetic (+)-eupenoxide, confirming that structurally misassigned compounds have been distributed and studied as eupenoxide in the historical literature [2]. Penoxides A-D, while sharing the 4,5-epoxycyclohexenoid core, exhibit distinct substitution patterns and demonstrated modest but variable cytotoxicity against HeLa cells, with no reported α-glucosidase inhibition data [3]. Phomoxide, a close structural analog, has no publicly reported α-glucosidase activity or selective enzyme inhibition profile comparable to eupenoxide. The selective α-glucosidase inhibition property of eupenoxide is not a class-wide feature of 4,5-epoxycyclohexenoids but rather appears specific to the eupenoxide pharmacophore.

Eupenoxide Quantified Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Selective α-Glucosidase Inhibition Without α-Amylase Activity: Direct Differentiation from Clinical Dual Inhibitors

Eupenoxide demonstrates selective inhibition of α-glucosidase without affecting α-amylase activity, a critical differentiation from clinical α-glucosidase inhibitors such as acarbose, miglitol, and voglibose, which exhibit dual inhibition of both enzymes [1]. This selective inhibition profile is directly relevant to mitigating the gastrointestinal adverse effects (indigestion, gastric and duodenal ulcers, gastritis) associated with salivary α-amylase inhibition caused by non-selective agents [1]. The study further deduced the specific chemical structure features of eupenoxide responsible for this selective α-glucosidase inhibition, establishing a defined pharmacophore for target engagement [1].

α-glucosidase diabetes carbohydrate metabolism enzyme selectivity

Scaffold Validation Through Derivatization: (+)-Eupenoxide-3,6-Diketone Achieves 5,300-Fold Potency Enhancement Against SARS-CoV-2 3CL Protease

Eupenoxide serves as a validated scaffold for synthetic derivatization yielding compounds with substantially enhanced target potency. (+)-Eupenoxide-3,6-diketone, synthesized from the parent (+)-eupenoxide scaffold, exhibits potent inhibitory activity against SARS-CoV-2 3C-like protease with an IC₅₀ of 0.048 μM (48 nM) [1]. The parent compound (+)-eupenoxide and its 3-ketone derivative demonstrated anti-SARS-CoV-2 activity but with significantly lower potency; the 3,6-diketone derivative represents a new chemical entity derived directly from the eupenoxide core structure [1]. This transformation demonstrates that the eupenoxide bicyclic framework is a productive starting point for structure-activity relationship campaigns targeting viral proteases.

SARS-CoV-2 3CL protease antiviral derivatization scaffold optimization

Distinct Cytotoxicity Profile Differentiation from Co-Isolated Violaceoids: Evidence for Non-Interchangeability

Among seven compounds co-isolated from Aspergillus violaceofuscus, eupenoxide (compound 7) exhibited a cytotoxicity profile distinct from violaceoid F (compound 6) and violaceoids A-D [1]. Violaceoid A was the most potent cytotoxic compound across all tested cell lines. Violaceoid F demonstrated LD₅₀ values of 6.4 μM against HCT116 (human colon cancer) and 6.5 μM against RAW264.7 (mouse macrophage) cell lines [1]. Eupenoxide was isolated and tested in parallel but did not exhibit comparably potent cytotoxicity, confirming that minor structural variations among 4,5-epoxycyclohexenoids produce divergent biological activity profiles [1].

cytotoxicity cancer cell lines natural products structure-activity

Penoxides A-D Comparative Cytotoxicity: Class-Level Differentiation Within 4,5-Epoxycyclohexenoids

In a study isolating eupenoxide (5) alongside four new 4,5-epoxycyclohexenoids (penoxides A-D, compounds 1-4) from Penicillium sp., differential cytotoxicity was observed across the series [1]. Compounds 1, 2, and 4 exhibited modest cytotoxicity against HeLa cells, whereas eupenoxide (5) and penoxide C (3) did not demonstrate significant activity in the same assay [1]. This intra-class variability confirms that biological activity within the 4,5-epoxycyclohexenoid family is highly sensitive to substitution pattern and stereochemistry.

penoxides cytotoxicity HeLa cells Penicillium structure elucidation

Documented Structural Misassignment Risk: Verified Identity as a Procurement Prerequisite

The 2004 enantioselective total synthesis by Mehta and Roy definitively established the absolute configuration of (+)-eupenoxide as (1R,2S,5R,6S) and revealed that previously published spectral data for compounds designated as 'eupenoxide' did not match authentic synthetic (+)-eupenoxide [1]. The study further demonstrated that the spectral data reported by Liu et al. for their 'eupenoxide' actually corresponded to a different compound, later identified as 3′,4′-dihydrophomoxide [1]. This documented structural misassignment in the peer-reviewed literature establishes a tangible risk that materials labeled as eupenoxide without rigorous authentication may represent structurally distinct compounds.

structural revision absolute configuration stereochemistry quality control authenticity

Eupenoxide Optimal Research Applications: Evidence-Based Use Cases for Procurement Planning


Selective α-Glucosidase Inhibitor Development for Diabetes and Metabolic Disorder Research

Eupenoxide is optimally deployed as a research tool for investigating selective α-glucosidase inhibition without confounding α-amylase activity [1]. This application is directly supported by published evidence demonstrating that eupenoxide selectively inhibits α-glucosidase while leaving α-amylase unaffected, in contrast to clinical agents acarbose, miglitol, and voglibose [1]. Research programs focused on mitigating the gastrointestinal adverse effects associated with salivary α-amylase inhibition (indigestion, ulcer formation, gastritis) should prioritize eupenoxide over non-selective dual inhibitors [1]. The study further deduced the chemical structure features of eupenoxide responsible for this selective inhibition, providing a defined pharmacophore for rational design campaigns [1].

Scaffold-Based Medicinal Chemistry for Antiviral Protease Inhibitor Discovery

Eupenoxide serves as a validated starting scaffold for synthetic derivatization programs targeting viral proteases, as demonstrated by the synthesis of (+)-eupenoxide-3,6-diketone with an IC₅₀ of 0.048 μM against SARS-CoV-2 3CL protease [1]. The approximately 5,300-fold potency enhancement achieved through diketone derivatization establishes the eupenoxide bicyclic core as a productive template for structure-activity relationship optimization [1]. Research programs investigating pan-coronavirus protease inhibitors or other viral cysteine proteases may leverage eupenoxide as a structurally defined, scalable starting material with demonstrated derivatization potential [1].

Natural Product Authenticity Reference Standard for 4,5-Epoxycyclohexenoid Research

Eupenoxide is uniquely positioned as a reference standard for structural authentication in 4,5-epoxycyclohexenoid natural product research, given the documented history of structural misassignment in the literature [1]. The 2004 enantioselective total synthesis definitively established the absolute configuration and provided a validated spectral fingerprint distinguishing authentic (+)-eupenoxide from misassigned isolates [1]. Research programs isolating or characterizing novel 4,5-epoxycyclohexenoids should procure authenticated eupenoxide as a comparator standard to validate structural assignments and avoid perpetuating misidentification errors in the scientific literature [1].

Fungal Secondary Metabolite Pathway Investigation and Biosynthetic Studies

Eupenoxide is a well-characterized end-product of polyketide biosynthetic pathways in multiple fungal genera, including Penicillium, Aspergillus, Eupenicillium, and Phoma species [1][2]. Its isolation alongside structurally related compounds (penoxides A-D, phomoxide, violaceoids) across diverse fungal sources provides a defined endpoint for investigating polyketide synthase (PKS) pathway diversity and regulation [1][2]. Research programs examining endophytic fungal secondary metabolism or comparative natural product biosynthesis may employ eupenoxide as a characterized reference metabolite for pathway mapping and gene cluster identification studies [1][2].

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